N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine
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Overview
Description
N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions One common method includes the condensation of 4-chloroaniline with 4-propoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anti-cancer drug.
Gefitinib: Another quinazoline-based drug with similar therapeutic applications.
Lapatinib: A quinazoline compound used in cancer treatment.
Uniqueness
N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is unique due to its specific structural features, such as the presence of both chlorophenyl and propoxyphenyl groups. These features may confer distinct biological activities and make it a valuable compound for research and development.
Properties
Molecular Formula |
C23H20ClN3O |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C23H20ClN3O/c1-2-15-28-19-13-7-16(8-14-19)22-26-21-6-4-3-5-20(21)23(27-22)25-18-11-9-17(24)10-12-18/h3-14H,2,15H2,1H3,(H,25,26,27) |
InChI Key |
YJYCVBNBFMWXTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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